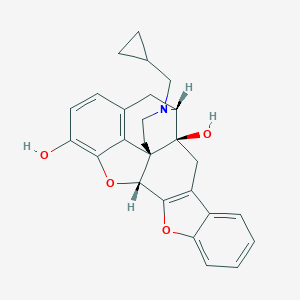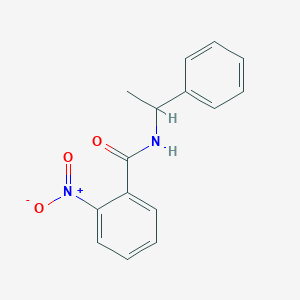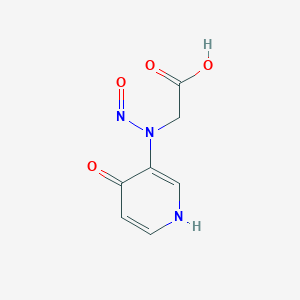![molecular formula C17H30O B052578 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone CAS No. 117923-32-7](/img/structure/B52578.png)
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclohexanone derivatives often involves Michael-Aldol condensation or acyl radical cyclizations, providing efficient pathways to construct the six-membered ring characteristic of these compounds. For instance, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained via Michael-Aldol condensation, demonstrates the versatility of cyclohexanone derivatives synthesis methods (Hernández-Ortega et al., 2001). Additionally, the concise synthesis of (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone via acyl radical cyclization highlights the efficiency of these methods in constructing complex cyclohexanone structures (Batty, Crich, & Fortt, 1990).
Molecular Structure Analysis
Cyclohexanone derivatives, including 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, often feature chair conformations and various substituent configurations. The study of the title compound ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate reveals a chair conformation with beta-axial, beta-equatorial, and alpha-equatorial configurations of the attached groups, demonstrating the structural complexity of these molecules (Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
Cyclohexanone derivatives undergo various chemical reactions, including hydrogenation and cyclization. For example, the hydrogenation of cyclohexanone and its 2-alkyl derivatives has been studied, showing the influence of substituents on reaction rates and adsorption equilibrium constants (Chihara & Tanaka, 1979). This highlights the reactivity and potential for modification of these compounds.
Scientific Research Applications
-
Specific Scientific Field : Industrial Chemistry, specifically in the manufacturing of LCDs .
-
Methods of Application or Experimental Procedures : The compound cis-4-propylcyclohexanol is prepared using a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L) coupled with glucose dehydrogenase . Under optimal catalytic conditions, 125 g/L (250 g) of 4-propylcyclohexanone is completely transformed after 5 hours .
-
Results or Outcomes : After the transformation, 225.8 g of cis-4-propylcyclohexanol (cis/trans ratio of 99.5:0.5) is obtained through extraction and rotary evaporation at a yield of 90.32% . This method provides a potential green production method for cis-4-propylcyclohexanol as the key intermediate of trans-2-(4-propylcyclohexyl)-1,3-propanediol at an industrial level .
Safety And Hazards
properties
IUPAC Name |
4-[2-(4-propylcyclohexyl)ethyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRRTAGESHHXPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)CCC2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560997 |
Source


|
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone | |
CAS RN |
117923-32-7 |
Source


|
| Record name | 4-[2-(4-Propylcyclohexyl)ethyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

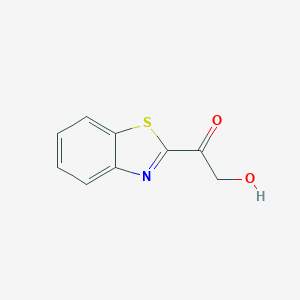
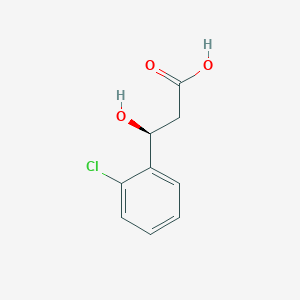
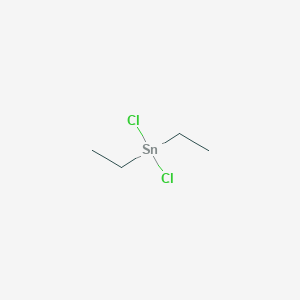
![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)
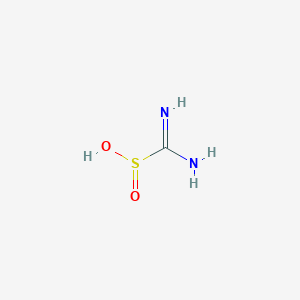
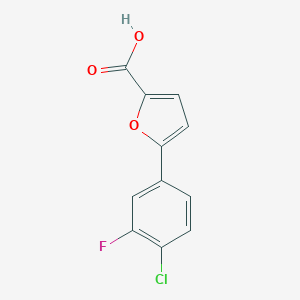
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
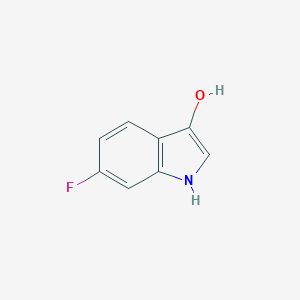
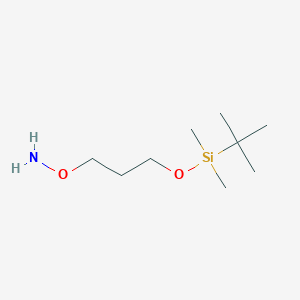
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
